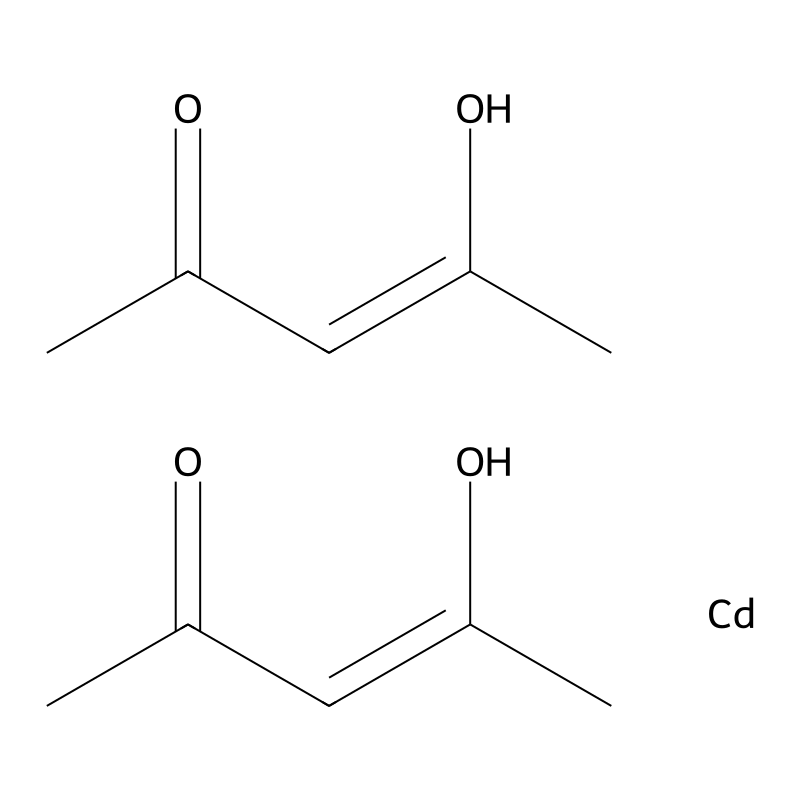Cadmium acetylacetonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Catalyst and Precursor for Material Synthesis:
- Catalyst: Cd(acac)₂ finds use as a catalyst in various organic reactions, including olefin metathesis, polymerization, and C-H bond activation. Its ability to form Lewis acid-base adducts with reaction substrates and influence reaction pathways makes it a valuable tool for organic chemists.
- Precursor: Due to its good volatility and thermal stability, Cd(acac)₂ serves as a precursor for depositing thin films of various metal oxides through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). These thin films have applications in diverse fields like photovoltaics, electronics, and catalysis.
Luminescent Material:
Cd(acac)₂ exhibits photoluminescence properties, meaning it can absorb light and emit light of a different wavelength. This property makes it a potential candidate for various applications, including:
- Light-emitting diodes (LEDs): Research efforts are underway to explore Cd(acac)₂ and its derivatives for developing efficient and color-tunable LEDs.
- Biomedical imaging: Due to its luminescent properties and ability to bind to biomolecules, Cd(acac)₂ is being investigated for potential applications in bioimaging techniques.
Research on Cadmium-Based Materials:
Cd(acac)₂ serves as a convenient source of cadmium (Cd) for research on cadmium-based materials. Scientists study these materials for their diverse properties, including:
- Superconductivity: Certain cadmium-based materials exhibit superconductivity, a phenomenon where electrical resistance vanishes at extremely low temperatures. Research using Cd(acac)₂ as a precursor helps explore the development of new high-temperature superconductors.
- Magnetism: Cadmium-containing materials exhibit various magnetic properties, making them attractive for applications in spintronics and data storage. Research using Cd(acac)₂ contributes to the development of novel magnetic materials with tailored properties.
Cadmium acetylacetonate is an organometallic compound with the chemical formula . It consists of cadmium ions coordinated to two acetylacetonate ligands, which are bidentate ligands derived from acetylacetone. This compound typically appears as a white powder and is soluble in organic solvents, making it useful in various chemical applications. Cadmium acetylacetonate is notable for its ability to form stable complexes and its role as a precursor in the synthesis of cadmium-containing materials .
where represents the cadmium ion and is acetylacetone. The reaction proceeds in the presence of a base, which facilitates deprotonation of acetylacetone, allowing it to coordinate with the metal ion . Additionally, cadmium acetylacetonate can undergo thermal decomposition, yielding cadmium oxide and other products upon heating .
Cadmium acetylacetonate can be synthesized through several methods:
- Direct Reaction: The most common method involves reacting a cadmium salt (such as cadmium chloride) with acetylacetone in an organic solvent:
- Solvent Extraction: This method utilizes organic solvents to extract cadmium from aqueous solutions, followed by complexation with acetylacetone.
- Thermal Decomposition: Cadmium precursors can be thermally treated in the presence of acetylacetone to form cadmium acetylacetonate .
Cadmium acetylacetonate finds applications in various fields:
- Catalysis: It serves as a catalyst precursor in organic synthesis reactions.
- Material Science: Utilized in the production of thin films and coatings due to its ability to decompose into cadmium oxide.
- Electrochemistry: Employed in studies involving metal exchange reactions and electrode processes .
- Research: Used in coordination chemistry studies to understand metal-ligand interactions .
Interaction studies of cadmium acetylacetonate often focus on its electrochemical behavior and complex formation with other metal ions. Research has shown that it can interact with various transition metals, facilitating metal exchange reactions. These studies are crucial for understanding how cadmium acetylacetonate behaves in different chemical environments and its potential applications in catalysis and material science .
Cadmium acetylacetonate belongs to a broader class of metal acetylacetonates, which include various transition metals coordinated with the acetylacetonate ligand. Below is a comparison with similar compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Copper(II) acetylacetonate | Cu(C₅H₇O₂)₂ | Known for catalytic properties in organic reactions. |
| Iron(III) acetylacetonate | Fe(C₅H₇O₂)₃ | Exhibits high-spin states; used as a catalyst precursor. |
| Zinc acetylacetonate | Zn(C₅H₇O₂)₂ | Often used in polymer stabilization applications. |
| Titanium(IV) acetylacetonate | Ti(C₅H₇O₂)₂ | Forms various mixed-ligand complexes; used in catalysis. |
Cadmium acetylacetonate is unique due to its specific coordination chemistry and the toxicity associated with cadmium, distinguishing it from other metal acetylacetonates that may not have similar health risks or applications .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








